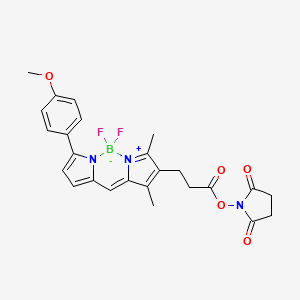
BDP TMR NHS ester
Overview
Description
This compound is widely used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . It is also employed in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDP TMR NHS ester is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) and tetramethylrhodamine (TMR). The synthesis typically involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions.
Attachment of TMR: The TMR moiety is attached to the BDP core through a series of coupling reactions.
Formation of NHS Ester: The final step involves the reaction of the BDP-TMR compound with N-hydroxysuccinimide (NHS) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pyrrole and boron-containing compounds are reacted to form the BDP core.
Coupling Reactions: The TMR moiety is attached to the BDP core using automated reactors to ensure consistency and efficiency.
NHS Ester Formation: The final product is obtained by reacting the BDP-TMR compound with NHS under controlled conditions to form the NHS ester.
Chemical Reactions Analysis
Types of Reactions
BDP TMR NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, to form a covalent bond.
Fluorescence Reactions: The compound exhibits fluorescence properties, making it useful in various fluorescence-based assays.
Common Reagents and Conditions
Primary Amines: The NHS ester reacts with primary amines under neutral or slightly basic conditions to form stable amide bonds.
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a covalently bonded amide compound, which retains the fluorescent properties of the original dye .
Scientific Research Applications
BDP TMR NHS ester has a wide range of scientific research applications, including:
Mechanism of Action
BDP TMR NHS ester exerts its effects through the following mechanisms:
Comparison with Similar Compounds
BDP TMR NHS ester is compared with other similar compounds, such as:
BODIPY TMR: This compound is an analog of BODIPY TMR but is much brighter and has a longer excitation state lifetime.
TAMRA: This compound is brighter than TAMRA and has a longer excitation state lifetime.
List of Similar Compounds
- BODIPY TMR
- TAMRA
- BDP FL hydrazide
- BDP R6G amine
- BDP 630/650 maleimide
This compound stands out due to its superior brightness and longer excitation state lifetime, making it a preferred choice for various fluorescence-based applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BF2N3O5/c1-15-20(9-13-25(34)36-31-23(32)11-12-24(31)33)16(2)29-22(15)14-18-6-10-21(30(18)26(29,27)28)17-4-7-19(35-3)8-5-17/h4-8,10,14H,9,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAZILQWJQABLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)ON5C(=O)CCC5=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BF2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




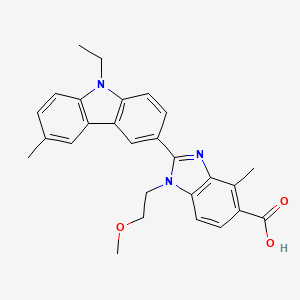
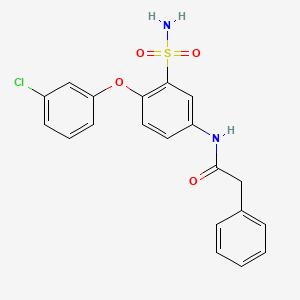

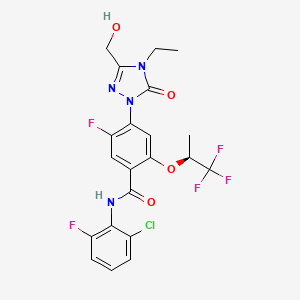
![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
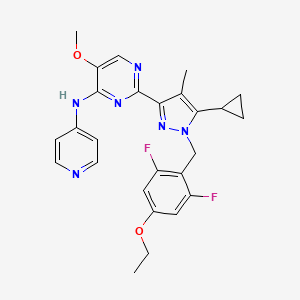

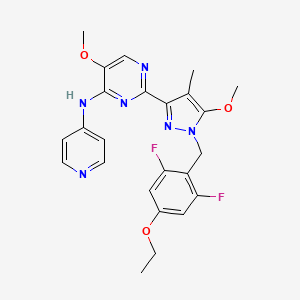

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B605942.png)

